molecular formula C3H7NO B1265363 1-aminopropan-2-one CAS No. 298-08-8

1-aminopropan-2-one

Cat. No.: B1265363
CAS No.: 298-08-8
M. Wt: 73.09 g/mol
InChI Key: BCDGQXUMWHRQCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-aminopropan-2-one can be synthesized through various methods. One common method involves the reaction of glycine with pyridine and acetic anhydride under reflux conditions. The resulting product, acetamidoacetone, is then hydrolyzed with hydrochloric acid to yield aminoacetone hydrochloride . Another method involves the use of hexamethylenetetramine as a reagent in organic synthesis .

Industrial Production Methods

Industrial production of aminoacetone typically involves the same synthetic routes used in laboratory settings, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of aminoacetone in large quantities .

Chemical Reactions Analysis

Oxidation and Deamination

Aminoacetone undergoes oxidation and deamination to form methylglyoxal (2-oxopropanal), a precursor to pyruvate:

Reaction StepEnzyme/ConditionsProductReference
Oxidation of aminoacetoneAminoacetone oxidaseMethylglyoxal + NH₃
Further oxidationGlyoxalase systemPyruvate

Key Findings :

  • Methylglyoxal formation is critical in mammalian threonine catabolism .

  • Pseudomonas sp. N.C.I.B. 8858 metabolizes aminoacetone via propionaldehyde and propionate .

Enzymatic Reactions in Microbial Systems

Microorganisms employ specialized pathways for aminoacetone metabolism:

Enzymatic Pathway in Pseudomonas:

  • Phosphorylation :

    • ATP-dependent kinase converts aminoacetone to 1-aminopropan-2-one O-phosphate .

  • Phospho-lyase Activity :

    • Cleaves O-phosphate to yield propionaldehyde .

  • Aldehyde Dehydrogenase :

    • Oxidizes propionaldehyde to propionate .

Kinetic Parameters :

EnzymeSubstrateKₘ (mM)pH OptimumReference
Amino alcohol kinaseThis compound2.57.0–9.0
Phospho-lyaseAminoacetone O-phosphate0.88.0

Mutant Studies :

  • Kinase-deficient mutants fail to metabolize aminoacetone, confirming the pathway’s necessity .

Derivatization for Analytical Detection

This compound is derivatized with 2,4-dinitrophenylhydrazine (DNPH) for UV-HPLC analysis:

Procedure :

  • Adjust sample pH to 12.0.

  • Volatilize aminoacetone via gas stripping.

  • Trap on DNPH-coated cartridge to form hydrazone derivative .

Performance Metrics :

  • Recovery : 90–100% at 10 μM .

Scientific Research Applications

Environmental Applications

Water Quality Analysis
1-Aminopropan-2-one has been utilized in developing methods for determining its concentration in environmental samples, particularly water. A notable study established a technique using high-pressure liquid chromatography with ultraviolet detection (UV-HPLC) to analyze water samples for this compound. The method demonstrated recoveries between 90-100% at a concentration of 10 µM, with a detection limit of 18 nM . This application is crucial for monitoring pollution levels in aquatic environments.

Sewage Treatment
The compound has also been detected in sewage samples, indicating its relevance in wastewater treatment research. The ability to monitor its levels can help assess the efficiency of sewage treatment processes and the potential environmental impact .

Industrial Applications

Chemical Synthesis
this compound serves as a precursor in synthesizing various chemical products. For instance, it can react with formaldehyde to form condensation products that are stable and useful for reducing hydrogen sulfide concentrations in liquids and gases. This application is particularly important in industries dealing with gas emissions and wastewater treatment .

Pharmaceuticals
The compound's role in pharmaceutical synthesis has been explored due to its amino group, which can participate in various chemical reactions. It is considered a potential building block for developing new medicinal compounds .

Analytical Chemistry

Method Development
The compound has been involved in developing analytical methods for detecting other substances. Its ability to form derivatives has been exploited in creating specific reagents for the quantification of various analytes in complex matrices, such as biological fluids and environmental samples .

Case Study 1: Water Sample Analysis

A study focused on the determination of this compound in water highlighted the effectiveness of the UV-HPLC method developed. The study confirmed the presence of the compound in treated sewage and urine samples, showcasing the method's applicability in real-world scenarios .

Case Study 2: Hydrogen Sulfide Reduction

Research on the condensation product derived from 1-amino-2-propanol and formaldehyde showed its efficacy in reducing hydrogen sulfide levels in industrial effluents. This application is vital for compliance with environmental regulations and improving air quality .

Data Tables

Application AreaMethodology/Use CaseKey Findings
Environmental MonitoringUV-HPLC for water analysisRecoveries: 90-100%, Detection Limit: 18 nM
Wastewater TreatmentDetection of compounds in sewageConfirmed presence in treated samples
Chemical SynthesisPrecursor for condensation reactionsEffective hydrogen sulfide reduction
Analytical ChemistryDerivative formation for quantificationEnhanced detection capabilities

Mechanism of Action

The mechanism of action of aminoacetone involves its oxidation and deamination to form methylglyoxal, which is then further oxidized to pyruvate. This pathway is significant in the catabolism of threonine in mammals . The molecular targets and pathways involved include enzymes like aminoacetone oxidase and methylglyoxal synthase .

Biological Activity

1-Aminopropan-2-one, also known as aminoacetone, is a compound with significant biological activity, particularly in microbial metabolism and enzymatic processes. This article explores its biological properties, metabolic pathways, and relevant case studies.

  • Molecular Formula : C₃H₇NO
  • Molecular Weight : 73.09 g/mol
  • Structure : Contains an amino group and a ketone functional group, making it a primary amine and a ketone.

Metabolism and Biological Role

This compound plays a crucial role in various metabolic pathways. It is primarily involved in the metabolism of amino acids such as threonine and glycine. The compound can be synthesized from 1-aminopropan-2-ol via dehydrogenation processes facilitated by specific enzymes.

Key Enzymatic Reactions

  • Dehydrogenation :
    • The enzyme (R)-aminopropanol dehydrogenase catalyzes the conversion of 1-aminopropan-2-ol to aminoacetone, which is further metabolized to propionaldehyde.
    • This reaction is significant in the context of energy production and carbon metabolism in various microorganisms .
  • Phosphorylation :
    • This compound undergoes phosphorylation to form 1-aminopropan-2-ol O-phosphate, which is an intermediate in its metabolic pathway. This process is catalyzed by an ATP-dependent kinase that shows activity at pH levels around 7 to 9 .
  • Oxidation :
    • Aminoacetone serves as a substrate for semicarbazide-sensitive amine oxidase (SSAO), which plays a role in oxidative deamination processes .

Microbial Metabolism

Microorganisms such as Pseudomonas putida have been shown to metabolize this compound effectively. Research indicates that these bacteria can utilize both stereoisomers of the compound, converting it into propionaldehyde and subsequently into propionate . The following table summarizes key findings related to microbial metabolism:

MicroorganismMetabolic PathwayKey Findings
Pseudomonas putidaConversion to propionaldehydeActive growth leads to accumulation of propionaldehyde
Escherichia coliOxidation via oxidoreductaseSpecific for d-isomer; inactive with l-isomer
Various BacteriaHydrolysis and oxidationInvolvement in mono- or di-hydroxyacetone metabolism

Environmental Detection

A study developed a high-pressure liquid chromatography (HPLC) method for detecting this compound in environmental water samples. The method demonstrated high recovery rates (90-100%) and sensitivity down to 18 nM, confirming the presence of the compound in treated sewage . This indicates its relevance in environmental monitoring and pollution assessment.

Clinical Relevance

Research has identified 1-amino-propan-2-ol as a potential biomarker for certain food consumption patterns, particularly in livestock products such as chicken and pork . Its detection can provide insights into dietary habits and food safety.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 1-aminopropan-2-one in a laboratory setting?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For reproducibility, document reagent stoichiometry, reaction temperature, and catalyst use (if applicable). Purification via distillation or recrystallization should be validated using melting point analysis or chromatography. Include characterization data (e.g., NMR, IR) in supplementary materials, adhering to IUPAC nomenclature guidelines . Experimental sections must detail procedural modifications to avoid ambiguity .

Q. Which analytical techniques are most effective for confirming the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Analyze 1H^1H/13C^{13}C spectra to confirm backbone structure and substituent positions.
  • Mass Spectrometry : Validate molecular ion peaks and fragmentation patterns.
  • HPLC/GC : Quantify purity by comparing retention times against standards.
    Cross-reference results with literature data to resolve ambiguities .

Q. How should researchers address solubility challenges when working with this compound in aqueous systems?

  • Methodological Answer : Systematically test solvents (e.g., DMSO, ethanol) under controlled pH and temperature. Use phase diagrams to identify optimal solvent mixtures. Report solubility limits in molarity (mol/L) with error margins to aid reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data during the characterization of this compound derivatives?

  • Methodological Answer :

Cross-Validation : Compare NMR data with computational predictions (e.g., DFT simulations).

Isotopic Labeling : Trace reaction pathways to confirm unexpected peaks.

Collaborative Analysis : Share raw data with independent labs to verify interpretations.
Document discrepancies in supplementary materials and propose hypotheses for future testing .

Q. How can kinetic studies be designed to elucidate reaction mechanisms involving this compound as a substrate or intermediate?

  • Methodological Answer :

  • Variable Control : Manipulate temperature, concentration, and catalysts to derive rate laws.
  • Quenching Techniques : Use rapid-freeze or chemical quenchers to capture transient intermediates.
  • Computational Modeling : Pair experimental data with MD simulations to propose transition states.
    Ensure datasets include triplicate measurements and error bars for statistical rigor .

Q. What methodologies are suitable for investigating the thermodynamic stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • DSC/TGA : Measure decomposition temperatures and enthalpy changes.
  • Accelerated Aging Studies : Expose samples to elevated temperatures/humidity and monitor degradation via LC-MS.
  • Quantum Mechanical Calculations : Predict bond dissociation energies and stability trends.
    Publish raw calorimetry data and computational parameters for peer validation .

Q. Data Presentation and Reproducibility

Example Table: Optimization of Reaction Conditions for this compound Synthesis

ParameterTested RangeOptimal ValueYield (%)Purity (HPLC)
Temperature (°C)25–806078 ± 399.2
Catalyst Loading0.1–5 mol%2 mol%85 ± 298.7
Reaction Time (h)2–241282 ± 499.5

Note: Data derived from triplicate experiments; errors represent standard deviation. Include such tables in supplementary materials to enhance reproducibility .

Properties

IUPAC Name

1-aminopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-3(5)2-4/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDGQXUMWHRQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7737-17-9 (hydrochloride)
Record name Aminoacetone
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DSSTOX Substance ID

DTXSID10183939
Record name Aminoacetone
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Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Aminoacetone
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CAS No.

298-08-8
Record name (2-Oxopropyl)amine
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Record name Aminoacetone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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